Sodium 3,5-difluorobenzenesulfinate
Description
Sodium 3,5-difluorobenzenesulfinate (C₆H₃F₂NaO₂S) is a sulfinate salt characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a sulfinate (-SO₂⁻Na⁺) functional group. This compound is primarily utilized in organic synthesis as a nucleophilic sulfonating agent. For example, it reacts with cyclopentenone in the presence of HCl to form sulfonated ketones, as demonstrated in the synthesis of 3-((3,5-difluorophenyl)sulfonyl)cyclopentyl methanesulfonate . Its smaller fluorine substituents and sulfinate group contribute to high reactivity in substitution reactions, making it valuable for constructing complex sulfone-containing molecules.
Properties
Molecular Formula |
C6H3F2NaO2S |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
sodium;3,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
CYHFLCWEBPBOJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The most structurally analogous compound in the provided evidence is sodium 3,5-dichloro-2-hydroxybenzenesulfonate (C₆H₃Cl₂NaO₄S). Key differences include:
- Substituents : The difluoro compound has fluorine atoms at the 3 and 5 positions, while the dichloro derivative replaces fluorine with chlorine and introduces a hydroxyl (-OH) group at the 2 position.
- Functional Group : The sulfinate (-SO₂⁻) group in the difluoro compound contrasts with the sulfonate (-SO₃⁻) group in the dichloro derivative. Sulfinates are less oxidized and more nucleophilic than sulfonates, which are fully oxidized and less reactive .
- Molecular Weight : The dichloro compound has a higher molecular weight (265.04 g/mol vs. 216.14 g/mol) due to chlorine’s larger atomic mass and the additional hydroxyl group .
Broader Context: Sulfinates vs. Sulfonates
While the evidence focuses on two compounds, broader trends in sulfinate/sulfonate chemistry highlight:
- Sulfinates : These are intermediates in synthesizing sulfones, sulfonamides, and other sulfur-containing compounds. Their reactivity is exploited in cross-coupling reactions and medicinal chemistry.
- Sulfonates : These are stable, often used as detergents, catalysts, or biochemical tools. Their lower reactivity suits long-term applications.
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